N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure. Key structural features include:
- 3-oxo group: Introduces polarity and hydrogen-bonding capability.
- 2-phenyl and 5-propyl substituents: Hydrophobic groups that may enhance membrane permeability or target binding.
- N-(3-fluoro-4-methylphenyl) carboxamide: A fluorinated aromatic substituent, likely influencing electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-3-11-27-13-18(22(29)25-16-10-9-15(2)20(24)12-16)21-19(14-27)23(30)28(26-21)17-7-5-4-6-8-17/h4-10,12-14H,3,11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYAUPQUUWZNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methylbenzene, phenylhydrazine, and propylamine. The synthesis may involve:
Condensation Reactions: Combining 3-fluoro-4-methylbenzene with phenylhydrazine to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization to form the pyrazolo[4,3-c]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo[4,3-c]pyridine derivatives (see Table 1 ), with key differences in substituents and physicochemical properties.
Table 1: Structural and Hypothesized Property Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3-fluoro-4-methylphenyl group likely enhances lipophilicity compared to the methoxyethyl group in CAS 923233-41-4, favoring blood-brain barrier penetration .
Alkyl Chain Length (5-position) :
- A propyl group (target compound) may offer better van der Waals interactions with hydrophobic binding pockets compared to ethyl (CAS 923682-25-1) or benzyl (CAS 923226-49-7) groups .
Electronic Effects: Fluorine in the 3-fluoro-4-methylphenyl group may increase metabolic stability via steric hindrance and electron-withdrawing effects, a feature absent in non-fluorinated analogs .
Biological Activity
N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Molecular Structure
- Molecular Formula : C20H21FN4O
- Molecular Weight : 364.41 g/mol
- CAS Number : Not explicitly provided in search results but can be derived from the molecular structure.
Synthesis
The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. The methods often utilize cyclization reactions that incorporate various functional groups to enhance biological activity.
Anticancer Properties
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit promising anticancer activities. For instance, studies have shown that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.
Table 1: Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound Name | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | FGFR1 | 0.007 | Inhibition of cell proliferation |
| Compound B | FGFR2 | 0.009 | Induction of apoptosis |
| N-(3-fluoro-4-methylphenyl)-... | TBD | TBD | TBD |
The mechanism of action for this compound is believed to involve the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting these receptors, the compound may disrupt downstream signaling pathways that promote tumor growth and metastasis .
Case Studies
- Study on FGFR Inhibition : A recent study demonstrated that a related pyrazolo compound effectively inhibited FGFR signaling in breast cancer models, resulting in reduced cell proliferation and increased apoptosis .
- Antitubercular Activity : Another research effort focused on synthesizing pyrazolo derivatives for their antitubercular properties. The findings indicated that certain modifications to the pyrazolo structure enhanced its efficacy against Mycobacterium tuberculosis .
Q & A
Q. What methods enable the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP Optimization : Use shake-flask assays to measure partition coefficients; aim for LogP 2–3 for optimal BBB permeability .
- PAMPA-BBB Assay : Screen derivatives for passive diffusion using artificial membrane permeability models .
- Structural Simplification : Reduce molecular weight (<450 Da) by replacing the propyl group with methyl or cyclopropyl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
